molecular formula C12H15Br2N B13024744 4,7-Dibromo-1,1,3,3-tetramethylisoindoline

4,7-Dibromo-1,1,3,3-tetramethylisoindoline

Cat. No.: B13024744
M. Wt: 333.06 g/mol
InChI Key: OFCBCMLQQYETQB-UHFFFAOYSA-N
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Description

4,7-Dibromo-1,1,3,3-tetramethylisoindoline is an organic compound with the molecular formula C12H15Br2N. It is a derivative of isoindoline, characterized by the presence of two bromine atoms at the 4 and 7 positions and four methyl groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-1,1,3,3-tetramethylisoindoline typically involves the bromination of 1,1,3,3-tetramethylisoindoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromo-1,1,3,3-tetramethylisoindoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,7-Dibromo-1,1,3,3-tetramethylisoindoline and its derivatives depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop new materials with desirable optoelectronic characteristics .

Comparison with Similar Compounds

Comparison: 4,7-Dibromo-1,1,3,3-tetramethylisoindoline is unique due to its specific substitution pattern and the presence of four methyl groups, which influence its reactivity and physical properties. Compared to other dibromo-substituted compounds, it offers distinct advantages in terms of stability and ease of functionalization .

Properties

Molecular Formula

C12H15Br2N

Molecular Weight

333.06 g/mol

IUPAC Name

4,7-dibromo-1,1,3,3-tetramethyl-2H-isoindole

InChI

InChI=1S/C12H15Br2N/c1-11(2)9-7(13)5-6-8(14)10(9)12(3,4)15-11/h5-6,15H,1-4H3

InChI Key

OFCBCMLQQYETQB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2C(N1)(C)C)Br)Br)C

Origin of Product

United States

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